molecular formula C14H11Cl2NO2 B12086522 N-(2,3-dichlorophenyl)-2-methoxybenzamide

N-(2,3-dichlorophenyl)-2-methoxybenzamide

Cat. No.: B12086522
M. Wt: 296.1 g/mol
InChI Key: IXRUVCIZTIMZIA-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dichlorophenyl group and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-methoxybenzamide typically involves the reaction of 2,3-dichloroaniline with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2,3-dichlorophenyl)-2-hydroxybenzamide.

    Reduction: Formation of N-(2,3-dichlorophenyl)-2-methoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: The compound is investigated for its use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways. The exact mechanism depends on the specific biological system being studied.

Comparison with Similar Compounds

N-(2,3-dichlorophenyl)-2-methoxybenzamide can be compared with other benzamide derivatives, such as:

    N-(2,4-dichlorophenyl)-2-methoxybenzamide: Similar structure but with different substitution pattern on the phenyl ring, leading to different electronic and steric properties.

    N-(2,3-dichlorophenyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.

    N-(2,3-dichlorophenyl)-2-nitrobenzamide:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-methoxybenzamide

InChI

InChI=1S/C14H11Cl2NO2/c1-19-12-8-3-2-5-9(12)14(18)17-11-7-4-6-10(15)13(11)16/h2-8H,1H3,(H,17,18)

InChI Key

IXRUVCIZTIMZIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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